



Application Notes and Protocols for Copper-Free Click Chemistry using BCN Linkers

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Compound of Interest		
Compound Name:	endo-BCN-PEG4-Boc	
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These application notes provide a comprehensive guide to utilizing bicyclo[6.1.0]nonyne (BCN) linkers in copper-free click chemistry, formally known as Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This powerful bioorthogonal ligation technique allows for the efficient and specific covalent conjugation of molecules in complex biological environments without the need for cytotoxic copper catalysts, making it ideal for applications in drug development, molecular imaging, and bioconjugation.[1][2][3]

Core Principles of BCN-Based Copper-Free Click Chemistry

The driving force behind the reaction between a BCN linker and an azide-functionalized molecule is the high ring strain of the cyclooctyne ring within the BCN moiety.[4][5] This inherent strain significantly lowers the activation energy for the [3+2] dipolar cycloaddition reaction with an azide, allowing the formation of a stable triazole linkage to proceed rapidly and spontaneously under mild, physiological conditions.[3][4][6] This reaction is highly selective, as both the BCN and azide groups are largely inert to other functional groups found in biological systems.[2][7]

Key Features:

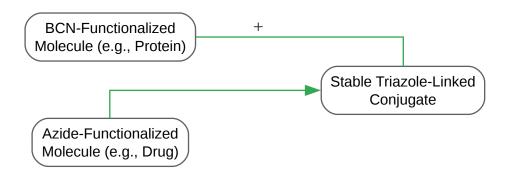


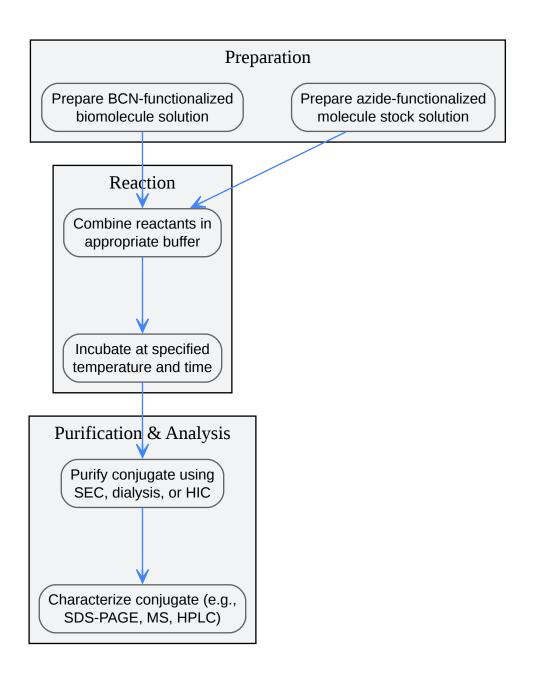
- Biocompatibility: The absence of a copper catalyst makes this reaction suitable for use in living cells and whole organisms.[1][2][7]
- High Selectivity: BCN and azide groups react specifically with each other, minimizing offtarget reactions.[2]
- Mild Reaction Conditions: The reaction proceeds efficiently in aqueous buffers at physiological pH and ambient temperatures.[2]
- Stability: The resulting triazole linkage is highly stable under a wide range of conditions.[2][4]
- Efficiency: The reaction typically results in high yields of the conjugated product.[2][7]

Reaction Mechanism and Experimental Workflow

The following diagrams illustrate the fundamental reaction mechanism and a general workflow for a typical bioconjugation experiment using a BCN linker.









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